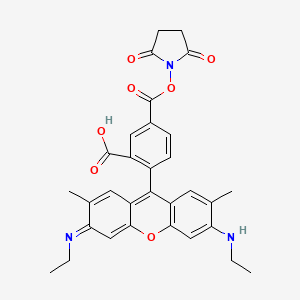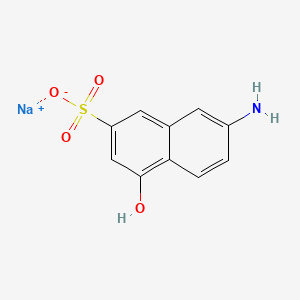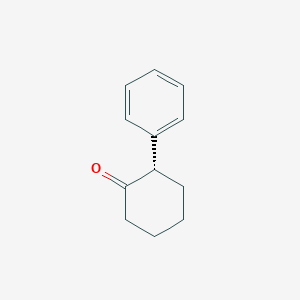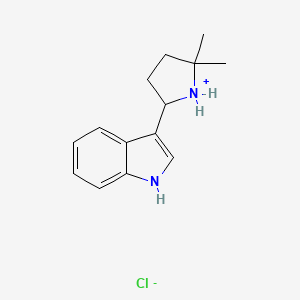
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an o-aminobenzyl group attached to the tetrahydroisoquinoline core, which is further modified by the addition of two hydrochloride groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common method starts with the reduction of o-nitrobenzaldehyde to o-aminobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution . This intermediate is then subjected to a Mannich reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
科学的研究の応用
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the receptor’s active site . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
- 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- o-Aminobenzyl alcohol
Uniqueness
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to the presence of both the o-aminobenzyl group and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
特性
CAS番号 |
17750-48-0 |
|---|---|
分子式 |
C17H22Cl2N2 |
分子量 |
325.3 g/mol |
IUPAC名 |
[2-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C17H20N2.2ClH/c1-19-11-10-13-6-2-4-8-15(13)17(19)12-14-7-3-5-9-16(14)18;;/h2-9,17H,10-12,18H2,1H3;2*1H |
InChIキー |
IHUBXLIIDFPIBE-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCC2=CC=CC=C2C1CC3=CC=CC=C3[NH3+].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)




![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)

![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)





![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
